Product packaging for 5-Bromo-4-chloro-1H-indazole(Cat. No.:CAS No. 1082041-90-4)

5-Bromo-4-chloro-1H-indazole

Cat. No.: B1520531
CAS No.: 1082041-90-4
M. Wt: 231.48 g/mol
InChI Key: GMGRNRQBEWCLKJ-UHFFFAOYSA-N
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Description

Overview of the Indazole Scaffold in Medicinal Chemistry and Organic Synthesis

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal chemistry and organic synthesis. nih.govbenthamdirect.comwikipedia.org Its structure, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a versatile framework for the development of a wide array of biologically active compounds. nih.govwikipedia.org While rarely found in nature, synthetic indazole derivatives are prominent in numerous commercial drugs. wikipedia.orgresearchgate.netpnrjournal.com The adaptability of the indazole ring allows for functionalization at various positions, leading to a vast number of derivatives with diverse therapeutic applications. researchgate.net

The significance of the indazole core is underscored by its presence in a variety of approved drugs and compounds currently in clinical trials. researchgate.netnih.govrsc.org These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netresearchgate.netresearchgate.net The development of novel synthetic methods for indazole derivatives remains a key area of research, driven by the quest for new and more effective therapeutic agents. benthamdirect.compnrjournal.com

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound. wikipedia.orgresearchgate.net It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.net The aromaticity of the indazole system, which follows Hückel's rule with a 10 π-electron system, is a key determinant of its chemical properties and reactivity. researchgate.netbeilstein-journals.org

Theoretical studies, such as MP2-6-31G** calculations, have confirmed the higher stability of the 1H-tautomer over the 2H-tautomer by approximately 3.6 kcal/mol. rsc.org This difference in stability is attributed to the greater aromaticity of the 1H form. rsc.org The fusion of the pyrazole and benzene rings results in a planar molecule, and the bond lengths within the rings are characteristic of aromatic systems. beilstein-journals.org

The study of indazole chemistry dates back to the late 19th century, with Emil Fischer first defining the structure as a pyrazole ring fused to a benzene ring in 1883. researchgate.netresearchgate.net Much of the foundational work on indazole chemistry was conducted by Karl von Auwers in the 1920s. researchgate.net Early synthetic methods, such as the one developed by Jacobson and Huber, involved the intramolecular cyclization of N-nitroso-o-toluidides. orgsyn.org Over the decades, research has expanded significantly, driven by the discovery of the diverse biological activities of indazole derivatives. researchgate.netnih.gov The first indazole-containing drug, Benzydamine, was marketed in 1966 for its anti-inflammatory properties. wikipedia.orgresearchgate.net

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic and medicinal chemistry. sigmaaldrich.commt.com Halogenated heterocyclic compounds are crucial as intermediates in the synthesis of more complex molecules. sigmaaldrich.com The introduction of halogens like chlorine, bromine, fluorine, or iodine can significantly alter the physical and chemical properties of a molecule, including its reactivity, lipophilicity, and metabolic stability. sigmaaldrich.commt.com

In medicinal chemistry, halogenation can enhance the therapeutic potential of a compound. mt.com For instance, the regioselective halogenation of electron-rich heterocycles, often facilitated by transition-metal catalysts, provides access to valuable building blocks for drug discovery. acs.org The use of various halogenating agents, such as trihaloisocyanuric acids, offers efficient and selective methods for these transformations. bohrium.com

Specific Focus on 5-Bromo-4-chloro-1H-indazole

Among the vast array of halogenated indazoles, this compound stands out as a compound of significant interest for synthetic applications. chemshuttle.com Its unique substitution pattern offers a platform for further chemical modifications.

The systematic IUPAC name for this compound is this compound. It is identified by the CAS Number 1082041-90-4. ichemical.comoakwoodchemical.com The molecular formula is C₇H₄BrClN₂, and it has a molecular weight of 231.48 g/mol . oakwoodchemical.com

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1082041-90-4
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol

Data sourced from Oakwood Chemical. oakwoodchemical.com

The structure consists of a 1H-indazole core with a bromine atom at the 5-position and a chlorine atom at the 4-position of the benzene ring.

The presence of two different halogen atoms on the benzene ring of the indazole scaffold imparts unique electronic and steric properties to this compound. The electron-withdrawing nature of both bromine and chlorine atoms influences the reactivity of the aromatic system. This di-halogenated pattern provides distinct sites for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical research. chemshuttle.com For instance, the bromine and chlorine atoms can be selectively targeted in cross-coupling reactions to introduce new substituents, leading to a diverse range of derivatives.

Research Rationale and Scope

The scientific investigation into This compound is driven by its potential as a highly functionalized and versatile building block for the synthesis of novel compounds in medicinal chemistry and materials science. Its specific substitution pattern, featuring two different halogens on the benzene portion of the indazole core, offers unique opportunities for chemical modification.

The primary rationale for its research stems from its utility as a synthetic intermediate. chemshuttle.com The presence of both a bromine and a chlorine atom allows for regioselective functionalization. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in many cross-coupling reactions, enabling chemists to selectively introduce a new substituent at the 5-position before potentially modifying the 4-position in a subsequent step. This differential reactivity is a powerful tool for creating a diverse library of complex indazole derivatives from a single starting material. Such derivatives are of high interest in drug discovery programs aimed at developing new therapeutic agents, particularly in oncology, where many indazole-based compounds have shown efficacy as kinase inhibitors. nih.govchim.it

The scope of research for this compound encompasses several key areas:

Medicinal Chemistry : The principal application lies in its use as a scaffold to synthesize potential drug candidates. evitachem.com Research focuses on creating libraries of novel indazole derivatives through substitution at the halogen positions and the nitrogen atoms of the pyrazole ring. These new compounds are then screened for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties, building upon the known pharmacological profiles of other substituted indazoles. nih.govnih.gov

Synthetic Methodology : The compound serves as a model substrate for the development and optimization of new synthetic methods. Research in this area explores its reactivity in various chemical transformations, aiming to achieve highly selective and efficient reactions. This includes investigating its behavior in different types of metal-catalyzed cross-coupling reactions, direct C-H activation, and other modern synthetic techniques. nih.govbenthamdirect.com

Materials Science : Indazole-containing compounds have been explored for their photophysical properties. chim.itbenthamdirect.com The scope of research can extend to the synthesis of derivatives of this compound for investigation as components in organic light-emitting diodes (OLEDs), fluorescent probes, or other functional organic materials.

Below is a table summarizing the key chemical properties of the compound.

PropertyValue
CAS Number 1082041-90-4 ottokemi.comclearsynth.commanchesterorganics.com
Molecular Formula C₇H₄BrClN₂ ottokemi.comvwr.com
Molecular Weight 231.48 g/mol chemdad.com
Boiling Point 374.7 °C at 760 mmHg chemdad.comichemical.com
Density 1.878 g/cm³ ichemical.com
Physical Form Solid ottokemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1520531 5-Bromo-4-chloro-1H-indazole CAS No. 1082041-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGRNRQBEWCLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672173
Record name 5-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-90-4
Record name 5-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-1H-indazole
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Chemical Reactivity and Transformation of 5 Bromo 4 Chloro 1h Indazole

Reactivity of Halogen Atoms

The bromine and chlorine atoms at the C5 and C4 positions of the indazole ring are key sites for functionalization. Their differing reactivity allows for selective transformations, typically with the C-Br bond being more reactive than the C-Cl bond in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of halogenated indazoles. The bromine at the C5 position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine at the C4 position, allowing for regioselective cross-coupling.

Suzuki Coupling: The Suzuki reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, has been applied to various bromo-indazoles. For instance, studies on related compounds like 5-bromo-1-ethyl-1H-indazole have shown successful coupling with boronic acids in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium carbonate. nih.govresearchgate.net While this demonstrates the feasibility of Suzuki couplings on the 5-bromo-indazole scaffold, specific examples detailing the Suzuki reaction on 5-bromo-4-chloro-1H-indazole are not extensively documented in the available literature. A study on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide demonstrated its reaction with various aryl boronic acids to form 5-aryl substituted indazoles. ias.ac.in

Heck and Sonogashira Couplings: The Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) are also important transformations for aryl halides. Research on 5-bromo-3-iodo-indoles and -indazoles has demonstrated the utility of the Sonogashira reaction to introduce alkynyl groups. thieme-connect.de These reactions typically proceed under palladium catalysis, often with a copper co-catalyst for the Sonogashira reaction. wikipedia.orgorganic-chemistry.org However, specific studies detailing the Heck or Sonogashira reactions with this compound as the substrate are not prevalent in the reviewed scientific literature.

Reactions Involving the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can be subjected to various reactions, most notably alkylation and arylation. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituents on the indazole ring.

The hydrogen atom on the indazole nitrogen is acidic and can be removed by a base, followed by reaction with an electrophile to introduce an alkyl or aryl group. The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. nih.govnih.gov The ratio of these isomers is dependent on factors such as the solvent, the base used, and the nature of the alkylating agent. nih.gov For example, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that N-alkylation can be directed to selectively produce either the N1 or N2 isomer by carefully choosing the reaction conditions. nih.govresearchgate.net

N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov These reactions provide a route to N-aryl-indazoles, which are important scaffolds in medicinal chemistry. While these general reactivity patterns are well-established for the indazole core, specific examples and detailed conditions for the N-alkylation and N-arylation of this compound are not widely reported.

Indazoles can react with formaldehyde (B43269) in the presence of an acid catalyst. acs.org This reaction typically leads to the formation of N1-hydroxymethyl derivatives. acs.org Studies on indazole and its nitro-derivatives have elucidated the mechanism of this addition reaction. acs.orgresearchgate.net It is expected that this compound would undergo a similar reaction, although specific experimental details for this substrate are not available in the surveyed literature.

Reactions of the Aromatic Ring System

The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The bromine and chlorine atoms are deactivating but ortho-, para-directing. The pyrazole (B372694) ring is generally considered to be electron-withdrawing, which further deactivates the benzene ring towards electrophilic attack. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, due to the deactivating nature of the substituents, harsh reaction conditions may be required, and the regioselectivity of such reactions on the this compound scaffold is not well-documented in the available literature.

Further Electrophilic Aromatic Substitution

The indazole nucleus is generally susceptible to electrophilic attack. While the pyrazole ring is typically more reactive than the benzene portion, the substitution pattern of this compound significantly influences the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The benzene ring is heavily deactivated by the electron-withdrawing inductive effects of the bromine and chlorine atoms, making EAS on this ring challenging.

However, electrophilic substitution at the C7 position is considered the most plausible outcome if forced, due to it being the least sterically hindered and electronically deactivated position on the carbocyclic ring. Research on related 4-substituted NH-free indazoles has demonstrated that regioselective bromination can be achieved at the C7 position. semanticscholar.org For this compound, a hypothetical nitration or halogenation would likely yield the 7-substituted product, although reaction conditions would need to be carefully optimized to overcome the deactivated nature of the ring.

Electrophilic attack can also occur on the pyrazole ring, typically at the C3 position. This pathway is common for many indazole derivatives, leading to compounds such as 3-nitroindazoles.

Metallation and Subsequent Reactions

Metallation of this compound offers a powerful route to introduce a wide range of substituents. The reactivity depends on the base used and whether the N1 position is protected.

N-H Deprotonation: The most acidic proton is on the N1 nitrogen. Treatment with a strong base, such as sodium hydride (NaH) or an organolithium reagent like n-butyllithium (n-BuLi), will readily deprotonate the nitrogen, forming an indazolide anion. This anion can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to yield N1-substituted derivatives.

C3-Metallation: To achieve metallation at the C3 position, the N1 position must typically be protected first with a suitable group (e.g., methoxymethyl (MOM) or tetrahydropyran (B127337) (THP)). Subsequent treatment with a strong base can then selectively deprotonate the C3 position. The resulting organometallic intermediate can be trapped with electrophiles to generate C3-functionalized indazoles.

Halogen-Metal Exchange: The C5-bromo bond is more susceptible to halogen-metal exchange than the more stable C4-chloro bond. Reaction with two or more equivalents of an organolithium reagent at low temperatures can result in the selective replacement of the bromine atom with lithium. This lithiated intermediate is a versatile synthon that can react with a diverse array of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce new carbon-based functional groups at the C5 position.

Derivatization Strategies for Medicinal Chemistry Applications

Indazole is recognized as a "privileged scaffold" in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. pharmablock.comnih.gov The di-halogenated structure of this compound makes it a particularly valuable starting material for creating libraries of novel compounds for biological screening. The bromine and chlorine atoms act as synthetic handles for derivatization, most notably through transition metal-catalyzed cross-coupling reactions. nih.gov

The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. The C5-bromo bond is significantly more reactive in typical palladium-catalyzed reactions, enabling the introduction of a substituent at this position while leaving the C4-chloro available for a subsequent, different coupling reaction under more forcing conditions. This strategy allows for the systematic and controlled synthesis of diverse, highly substituted indazole derivatives.

Synthesis of Radiotracers

While no specific examples detailing the use of this compound for radiotracer synthesis have been documented, its structure is well-suited for such applications. Aryl bromides are common precursors for the introduction of radioisotopes for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Potential radiolabeling strategies include:

Radiohalogenation: The bromo group could be converted into a more reactive precursor, such as a boronic ester or a stannane (B1208499) derivative. This would facilitate the introduction of radiohalogens like fluorine-18 (B77423) ([¹⁸F]) via Suzuki or Stille coupling reactions.

Radiometal Chelation: The indazole could be functionalized via cross-coupling with a ligand capable of chelating a radiometal. For instance, a Suzuki coupling could introduce a chelator like DOTA, which can then be used to complex radiometals such as gallium-68 (B1239309) ([⁶⁸Ga]) or lutetium-177 (B1209992) ([¹⁷⁷Lu]). mdpi.com

These potential pathways highlight the utility of this compound as a building block for developing novel diagnostic and therapeutic radiopharmaceuticals.

Formation of Complex Organic Molecules

The formation of complex organic molecules from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The C5-bromo position serves as a reliable reaction site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govthieme-connect.dewikipedia.org These reactions are fundamental in medicinal chemistry for assembling the complex architectures of modern drug candidates. nih.gov

The C5-bromo position's higher reactivity compared to the C4-chloro bond enables selective functionalization. This allows chemists to first introduce a substituent at C5, then potentially perform a second, different coupling reaction at the C4 position. This sequential approach provides a high degree of control and flexibility in synthesizing complex, multi-substituted indazole derivatives.

The table below outlines the potential cross-coupling reactions at the C5 position of this compound, with conditions extrapolated from similar bromo-indazole systems.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventProduct TypeRef.
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(dppf)Cl₂K₂CO₃Dimethoxyethane5-Aryl-4-chloro-1H-indazole nih.govresearchgate.net
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF / Toluene5-Alkynyl-4-chloro-1H-indazole thieme-connect.deorganic-chemistry.org
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / RuPhosLiHMDSTHF5-Amino-4-chloro-1H-indazole nih.govlibretexts.org

Advanced Applications and Research Directions

Pharmaceutical and Medicinal Chemistry Research

The indazole ring system is a cornerstone in contemporary medicinal chemistry, with numerous indazole-containing compounds being investigated or already approved as drugs. nih.gov This broad bioactivity underscores the importance of functionalized indazoles like 5-Bromo-4-chloro-1H-indazole as platforms for further chemical exploration.

In drug discovery, a lead compound is a chemical structure that shows promising biological activity and serves as the starting point for chemical modifications to develop a potent and selective drug. While this compound itself may not be the final active drug, its rigid, bicyclic structure and the presence of versatile halogen substituents make it an ideal scaffold for generating a library of derivative compounds.

Researchers utilize such scaffolds to systematically alter the structure and study the resulting structure-activity relationships (SARs). For instance, the bromine atom at the 5-position and the chlorine atom at the 4-position can be targeted for various chemical reactions, such as cross-coupling reactions, to introduce new functional groups. This allows for the fine-tuning of a molecule's properties to enhance its binding affinity to a specific biological target, improve its pharmacological profile, or reduce potential side effects. The development of 7-bromo-4-chloro-1H-indazol-3-amine, a related isomer, as a key intermediate for Lenacapavir (a potent HIV-1 capsid inhibitor) highlights the critical role such halogenated indazoles play in the synthesis of advanced therapeutics. chemrxiv.org

The indazole nucleus is associated with a wide spectrum of biological activities. nih.govresearchgate.net Consequently, derivatives synthesized from starting materials like this compound are frequently evaluated for various therapeutic effects.

The indazole scaffold is a well-established pharmacophore in oncology. mdpi.comnih.gov Several approved anticancer drugs, including Pazopanib and Axitinib, feature this core structure. nih.gov Research has shown that modifications at various positions of the indazole ring can lead to potent inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival and are often dysregulated in cancer. nih.gov

Studies on various indazole derivatives have demonstrated significant anti-proliferative effects against a range of human cancer cell lines. For example, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One promising compound from this series, compound 6o , showed a potent inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and exhibited good selectivity over normal cells. nih.gov Another study on a novel series of indazole derivatives found that several compounds were more potent than the positive control, combretastatin-A4, with IC₅₀ values against the A549 lung cancer cell line as low as 0.010 µM. researchgate.net These findings illustrate the potential for developing potent anticancer agents through the strategic modification of the indazole framework.

Anticancer Activity of Selected Indazole Derivatives
Compound SeriesCancer Cell LineKey FindingReported IC₅₀ ValueReference
1H-indazole-3-amine derivatives (e.g., compound 6o)K562 (Chronic Myeloid Leukemia)Potent and selective inhibition5.15 µM nih.gov
Indazole derivatives (e.g., compound 13g)A549 (Lung Cancer)More potent than control drug0.010 µM researchgate.net
3-(pyrrolopyridin-2-yl)indazole derivatives (e.g., compound 93)HL60 (Leukemia)Highly potent inhibition8.3 nM nih.gov

With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. The indazole scaffold has emerged as a promising template for the development of such drugs. orientjchem.org Derivatives of indazole have been shown to possess activity against various bacteria and fungi. researchgate.netmdpi.com

One study focused on novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov The results showed that these compounds had notable antibacterial activity, particularly against Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov Specifically, compound 9 from this series was 32 times more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-susceptible S. pyogenes. nih.gov Another research effort synthesized a series of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core, which showed moderate to good inhibition against several bacterial and fungal strains. researchgate.net

Antimicrobial Activity of Bromo-Indazole Derivatives
Compound SeriesTarget OrganismKey FindingActivity (MIC or Potency)Reference
4-bromo-1H-indazole derivatives (compound 9)S. pyogenes PSSignificantly more active than 3-MBA4 µg/mL nih.gov
4-bromo-1H-indazole derivatives (compound 18)Penicillin-resistant S. aureus256-fold more potent than 3-MBAN/A nih.gov
6-bromo-1H-indazole-triazole analoguesVarious bacteria and fungiModerate to good inhibitionVaries by compound researchgate.net

Indazole derivatives have long been investigated for their anti-inflammatory potential. researchgate.netnih.gov The commercially available non-steroidal anti-inflammatory drug (NSAID) Benzydamine is itself an indazole derivative. Research has demonstrated that compounds based on this scaffold can modulate key pathways in the inflammatory response.

A study investigating the anti-inflammatory activity of indazole and its derivatives found that they could significantly inhibit carrageenan-induced paw edema in rats, a standard model for acute inflammation. nih.gov The mechanism of action was explored, revealing that these compounds could inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov For instance, 5-aminoindazole (B92378) showed a maximum COX-2 inhibition of 78% at a concentration of 50 µM, with an IC₅₀ value of 12.32 µM. nih.gov This inhibition of key inflammatory mediators highlights the therapeutic potential of the indazole class in treating inflammatory conditions. nih.govresearchgate.net

The indazole scaffold is also a structural component in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov As previously mentioned, the complex indazole derivative Lenacapavir is a potent, long-acting HIV-1 capsid inhibitor, and its synthesis relies on a 7-bromo-4-chloro-1H-indazol-3-amine intermediate. chemrxiv.org

Research into novel anti-HIV agents has explored various modifications of the indazole ring. One study designed and synthesized a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds displayed impressive activity against wild-type HIV-1. The most potent compound, 5q , had an EC₅₀ value of 6.4 nM and also showed strong activity against several drug-resistant mutant strains of the virus. nih.gov This demonstrates that the indazole core can be effectively incorporated into molecular designs to create highly potent antiviral compounds.

Exploration of Biological Activities of Indazole Derivatives

Other Pharmacological Properties

The indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.gov Research into derivatives and related structures suggests potential therapeutic applications for compounds like this compound in a variety of diseases beyond its primary research areas.

Osteoporosis: While direct studies on this compound are not available, other complex molecules containing a bromo-substituted aromatic ring have been investigated for their potential in treating osteoporosis. For instance, the benzo[b]furan derivative MU314, which is structurally distinct from indazole, was found to inhibit bone resorption in vitro and suppress the decrease in bone mineral content in animal models of osteoporosis. nih.gov This highlights the general interest in halogenated heterocyclic compounds for bone-related disorders.

Diabetes Complications: The potential role of halogenated indazoles in managing diabetes is an area of active investigation. A patent for the related compound, 5-bromo-4-fluoro-1H-indazole, notes its utility in protecting vascular endothelial cells from oxidative damage, suggesting a potential application in treating cardiovascular and cerebrovascular diseases, as well as diabetes. google.com This points to the possibility that the specific halogenation pattern of this compound could also confer properties beneficial for mitigating diabetic complications.

Neurodegenerative Diseases: Indazole derivatives have shown promise in the context of neurological disorders. nih.gov Their ability to interact with various biological targets within the central nervous system makes them attractive scaffolds for developing treatments for conditions like Alzheimer's and Parkinson's disease.

Antiplatelet and Antioxidant Properties: The indazole nucleus is known to be a component in compounds with antiplatelet activity. researchgate.net Furthermore, the antioxidant potential suggested by related fluoro-indazole derivatives indicates that this compound may also possess properties that combat oxidative stress, a key factor in numerous chronic diseases. google.com

Target Identification and Mechanism of Action Studies

Identifying the specific biological targets and understanding the mechanism of action are crucial steps in drug development. For this compound, this research is largely guided by studies on analogous compounds.

The interaction between a ligand and its protein target is fundamental to its biological effect. Research on indazole derivatives demonstrates their capacity to bind with high affinity to various receptors.

Receptor Binding: A derivative, 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, has been noted for its ability to effectively bind to specific receptors implicated in inflammatory responses and cancer cell proliferation. smolecule.com Other classes of indazole derivatives have been successfully developed as potent antagonists for the bradykinin (B550075) B1 receptor and as agonists for cannabinoid receptors, demonstrating the versatility of the indazole scaffold in receptor-targeted drug design. nih.govfrontiersin.org

Ligand-Protein Interactions: The bromine and chlorine atoms on the this compound ring are expected to play a crucial role in its binding characteristics. Halogens can participate in "halogen bonds," a type of noncovalent interaction with Lewis basic sites on a protein, such as the oxygen of a backbone carbonyl group. nih.govsemanticscholar.org They can also act as hydrogen bond acceptors. researchgate.net These interactions can significantly enhance binding affinity and selectivity for a target protein. nih.gov Docking studies on various indazole derivatives confirm that the indazole core typically forms key hydrogen bonds with amino acid residues in the active site of a protein, anchoring the molecule for effective interaction. nih.govnih.gov

Compound ClassReceptor TargetKey Findings
Indazole DerivativesBradykinin B₁ ReceptorA class of indazole-derived compounds was identified with low-nanomolar affinity for the human B₁ receptor. nih.gov
Indazole-3-carboxamidesCannabinoid Receptors (CB₁/CB₂)The indazole core, compared to an indole (B1671886) core, leads to more potent receptor activation. frontiersin.org
Halogenated LigandsVarious ProteinsChlorine and bromine atoms contribute favorably to ligand-protein binding through halogen bonds and hydrogen bonds. researchgate.netdrexel.edu

The indazole core is a prominent feature in many enzyme inhibitors, particularly protein kinase inhibitors used in cancer therapy. nih.govnih.gov

BRD4 Inhibitors: Bromodomain-containing protein 4 (BRD4) is a key epigenetic regulator and a target in cancer. While this compound has not been specifically reported as a BRD4 inhibitor, a novel scaffold, 1H-indazol-4,7-dione, has shown significant promise. The derivative 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione was identified as a highly potent BRD4 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 60 nM, demonstrating that chloro-indazole structures can be effective in targeting this bromodomain. nih.gov

Tyrosine Threonine Kinase (TTK) Inhibitors: TTK, a dual-specificity protein kinase involved in cell cycle control, is another important oncology target. Extensive research has led to the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as potent and orally bioavailable TTK inhibitors. Optimized compounds in this series achieved IC₅₀ values of less than 10 nM. nih.gov This underscores the suitability of the indazole framework for designing potent kinase inhibitors.

Compound/ScaffoldTarget EnzymeActivity (IC₅₀)
6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dioneBRD460 nM nih.gov
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTTK< 10 nM nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. For indazole derivatives, SAR studies consistently show that the type and position of substituents on the indazole ring are critical determinants of biological activity. nih.gov

The di-halogenated pattern of this compound offers distinct opportunities for SAR exploration. The differential reactivity of the bromine and chlorine atoms can allow for selective chemical modifications, providing medicinal chemists with precise control over the design of new analogues. SAR studies on other halogenated heterocyclic compounds have shown that even minor changes, such as the type of halogen (e.g., fluorine vs. chlorine vs. bromine) or its position on the aromatic ring, can lead to significant differences in antibacterial and antifungal activity. mdpi.com This principle is broadly applicable, and a systematic exploration of substitutions at the bromine and chlorine positions of this compound would be crucial for optimizing its potency and selectivity against specific biological targets.

Computational Chemistry in Drug Design

Computational tools are indispensable in modern drug discovery for predicting how a molecule might behave and for guiding the design of more effective compounds. acs.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied in the study of indazole derivatives to understand their binding modes and to prioritize compounds for synthesis.

Predicting Interactions: Docking studies performed on various substituted indazoles have successfully predicted their interactions with the active sites of enzymes like the breast cancer target aromatase and various protein kinases. nih.govderpharmachemica.com These studies often reveal that the indazole's nitrogen atoms form critical hydrogen bonds with backbone residues of the protein. nih.gov

Binding Energy Estimation: The calculations also provide an estimate of the binding affinity (e.g., in kcal/mol). For example, docking studies of novel indazole derivatives against the aromatase enzyme showed good binding energies, with one compound exhibiting a binding energy of -8.0 kcal/mol, forming hydrogen bonds with the key residue Arg115. derpharmachemica.com In another study targeting the K-Ras receptor, the indazole derivative Bindarit showed a favorable binding energy of -7.3 kcal/mol. nih.gov For this compound and its future derivatives, molecular docking will be a vital tool to hypothesize binding modes, rationalize SAR data, and guide the design of new compounds with improved affinity for their intended targets.

Indazole Derivative ClassTarget ProteinPredicted Binding EnergyKey Interacting Residues
Substituted IndazolesAromatase (PDB: 3EQM)up to -8.0 kcal/molArg115, Met374 derpharmachemica.com
BindaritK-Ras Receptor-7.3 kcal/molArg73, Gln70, Thr74 nih.gov
Indazole AnalogsAnticancer Target (PDB: 2ZCS)up to -7.45 kcal/molTyr248, Lys273, Val268 researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the chemical structures of compounds and their biological activities. mdpi.comnih.gov Through mathematical models, QSAR enables the prediction of biological activity for new chemical compounds based on their structural and physicochemical features. mdpi.com This approach is instrumental in the discovery of new drug candidates and the optimization of lead compounds. mdpi.com

Table 1: Key Concepts in QSAR Modeling

Concept Description Relevance to this compound
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., electronic, steric, hydrophobic). The electron-withdrawing nature and size of the bromine and chlorine atoms would be key descriptors influencing molecular interactions.
Statistical Model A mathematical equation that correlates the descriptors with biological activity (e.g., IC₅₀). Common methods include Multiple Linear Regression (MLR). nih.govherts.ac.uk A model could predict the activity of new derivatives based on modifications to the indazole core or substitutions at other positions.

| Model Validation | The process of assessing the robustness and predictive power of the QSAR model, often using an external set of compounds. mdpi.com | Essential to ensure that any developed model for indazole derivatives is reliable for predicting the activity of novel compounds. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.comdntb.gov.ua In drug discovery, MD simulations provide detailed insights into the stability of protein-ligand complexes, conformational changes in biological targets upon ligand binding, and the identification of potential binding sites that might not be apparent in static crystal structures. mdpi.comnih.gov

MD simulations have been successfully applied to study various indazole derivatives and their interactions with biological targets. nih.gov For example, simulations of potent indazole-based inhibitors have demonstrated stable binding within the active site of proteins like HIF-1α. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's affinity and selectivity.

In the context of this compound, MD simulations could be employed to:

Evaluate Binding Stability: Assess how the compound and its derivatives interact with a target protein, such as a kinase or a receptor, over time.

Explore Conformational Changes: Understand how the protein's structure might adapt to accommodate the ligand, potentially revealing allosteric binding sites. nih.gov

Calculate Binding Free Energies: Computationally estimate the binding affinity of the compound for its target, helping to prioritize candidates for synthesis and experimental testing.

These computational insights are invaluable for the rational design and optimization of new therapeutic agents based on the this compound scaffold.

Applications in Organic Synthesis as Building Blocks

The halogenated indazole structure of this compound makes it a versatile intermediate or building block in organic synthesis. The presence of bromine and chlorine atoms, as well as the reactive N-H group on the pyrazole (B372694) ring, provides multiple sites for chemical modification, allowing for the construction of more complex molecular architectures.

Synthesis of Complex Heterocyclic Systems

Indazole derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The synthesis of novel indazole-containing compounds is a significant area of research. nih.govorganic-chemistry.org

This compound can serve as a key starting material for creating a variety of complex heterocyclic systems. The bromo and chloro substituents can be functionalized through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, a patent describes the synthesis of this compound from 4-bromo-3-chloro-2-methylaniline (B1277023) through a diazotization and cyclization reaction. ambeed.com This highlights its accessibility as a synthetic intermediate.

The N-H of the indazole ring is also a point for derivatization, allowing for the introduction of various alkyl or aryl groups, which can significantly modulate the biological activity of the final compound. This strategic functionalization is crucial in the development of new drug candidates.

Radiochemistry and Imaging Applications

The incorporation of radionuclides into bioactive molecules allows for their use as imaging agents in techniques like Positron Emission Tomography (PET). nih.gov The indazole scaffold has emerged in contexts relevant to neuroreceptor imaging, particularly concerning the cannabinoid system.

Development of Radiotracers for PET Imaging

Positron Emission Tomography (PET) is a noninvasive imaging modality that utilizes radiopharmaceuticals to visualize and quantify physiological processes in the body. nih.govmdpi.com The development of novel PET radiotracers is a multidisciplinary effort that involves designing a molecule (pharmacophore) that binds to a specific biological target and labeling it with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18 (B77423). nih.govmdpi.com

While no specific PET radiotracer based on the this compound structure has been reported, its derivatives are of interest due to their interaction with targets in the central nervous system, such as cannabinoid receptors. nih.gov The development process would involve modifying the structure to incorporate a radiolabel. For example, the bromo substituent could potentially be replaced with a Fluorine-18 atom via nucleophilic substitution, or a precursor for radiolabeling could be attached to the indazole nitrogen. A successful PET radiotracer must exhibit high binding affinity for its target and rapid clearance from non-target tissues to ensure good image quality. nih.gov

Studies Related to Cannabinoid Receptors

The indazole-3-carboxamide scaffold is a well-known feature of many synthetic cannabinoid receptor agonists (SCRAs). nih.govfrontiersin.org Recently, new classes of SCRAs have emerged that feature a bromine atom at the 5-position of the indazole core. nih.govnih.gov These compounds, such as ADB-5’Br-INACA, have been detected in forensic casework and are known to bind to and activate cannabinoid receptors (CB1 and CB2). nih.govnih.govresearchgate.net

Studies on these 5-bromo-indazole derivatives have explored their structure-activity relationships. For example, research has shown that bromination at the indazole core can significantly influence the potency of these compounds at the CB1 receptor. nih.gov Specifically, for certain classes of SCRAs, brominated analogs were found to be less potent than their non-halogenated counterparts. nih.govresearchgate.net This research is crucial for understanding the pharmacology of these new psychoactive substances and highlights the potential of the 5-bromo-indazole scaffold as a tool for probing the cannabinoid system.

Table 2: Mentioned Compounds

Compound Name
This compound
ADB-5’Br-INACA
4-bromo-3-chloro-2-methylaniline

Agrochemical Research

The indazole scaffold is a recognized pharmacophore in the development of new agrochemicals due to its diverse biological activities. Halogenated derivatives, in particular, are of significant interest as the presence, position, and nature of the halogen atoms can profoundly impact the efficacy and selectivity of the compounds.

While direct and extensive studies on the herbicidal activity of this compound are not widely available in the public domain, the broader class of halogenated indazole derivatives has been investigated for potential herbicidal properties. Research into indazole-containing compounds suggests that they can be valuable fragments in the design of new herbicides.

For instance, studies on other substituted indazoles have shown that the introduction of halogen atoms can be a key factor in their biological activity. The electronic properties of substituents on the indazole ring are known to influence herbicidal efficacy. Generally, indazole derivatives with electron-withdrawing groups, such as halogens, have demonstrated notable herbicidal effects.

A recent study in 2024 on novel 6-indazolyl-2-picolinic acids, designed as potential herbicides, indicated that compounds with electron-withdrawing substituents on the indazole ring exhibited good inhibitory activity against the root growth of various weeds. mdpi.com Although this study did not specifically use this compound, it highlights the potential of halogenated indazoles in the development of new herbicidal molecules. mdpi.com The structure-activity relationship (SAR) analyses in such studies are crucial for designing more potent and selective herbicides.

The general findings from research on related compounds are summarized in the table below, illustrating the herbicidal potential of the indazole chemical class.

Compound Class General Observation on Herbicidal Activity Key Influencing Factors
Indazole DerivativesConsidered a potential fragment for new herbicidal compounds. mdpi.comElectronic properties of substituents on the indazole ring. mdpi.com
Halogenated IndazolesElectron-withdrawing groups like halogens can enhance herbicidal activity.Type and position of halogen atoms.
6-Indazolyl-2-picolinic acidsShowed significant root inhibitory activity against several weed species. mdpi.comThe nature of the substituent on the indazole ring. mdpi.com

Further research is required to specifically evaluate the herbicidal profile of this compound and to understand how the specific 5-bromo and 4-chloro substitution pattern affects its activity against different plant species.

Material Science and Dye Applications

In the realm of material science, indazole derivatives are gaining attention for their unique photophysical properties, which make them suitable for applications such as fluorescent dyes and organic light-emitting diodes (OLEDs). The rigid bicyclic structure of the indazole core, combined with the electronic effects of its substituents, can be tailored to achieve desired optical and electronic characteristics.

Halogenation is a common strategy to modify the properties of organic materials. The introduction of bromine and chlorine atoms, as in this compound, can influence factors such as:

Luminescence: Halogen atoms can affect the emission wavelength and quantum yield of fluorescent compounds.

Intersystem Crossing: The "heavy atom effect" of bromine can promote intersystem crossing, which is relevant in the design of materials for applications like photodynamic therapy and phosphorescent OLEDs.

Molecular Packing: Halogen bonding can influence the solid-state packing of molecules, which in turn affects their bulk material properties.

While specific research on the material science applications of this compound is limited, studies on related N-aryl-2H-indazoles have demonstrated their potential as a new class of fluorophores. These compounds exhibit high extinction coefficients and large Stokes shifts, which are desirable properties for fluorescent probes. nih.gov

Furthermore, basic azo dyes derived from indazole have been synthesized and shown to dye polyacrylic fibers with good light fastness, indicating the utility of the indazole core in the development of new colorants. google.com The specific halogenation pattern of this compound could potentially be exploited to create dyes with specific colors and improved stability.

The potential applications of halogenated indazoles in material science are summarized below.

Potential Application Area Role of Indazole Core Influence of Halogenation
Fluorescent DyesProvides a rigid, tunable scaffold for fluorophores. nih.govCan modify emission spectra and quantum yields.
Organic Electronics (e.g., OLEDs)Can serve as a building block for emissive or charge-transporting materials.Can influence electronic properties and promote phosphorescence.
Functional DyesForms the basis for chromophores. google.comCan alter the color and improve the fastness properties of the dye. google.com

Future research in this area would involve the synthesis and characterization of materials and dyes derived from this compound to explore its specific properties and potential for practical applications.

Future Perspectives and Research Challenges

Advancements in Synthetic Methodologies

The synthesis of indazole derivatives has evolved significantly, moving towards more efficient and selective methods. benthamdirect.combohrium.com For halogenated indazoles like 5-bromo-4-chloro-1H-indazole, future research is expected to focus on catalyst-based approaches, including transition-metal and acid-base catalysis, to improve reaction yields and regioselectivity. benthamdirect.combohrium.comingentaconnect.com

Key areas for advancement include:

C-H Activation: Modern synthetic strategies, such as rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, offer novel pathways to construct the indazole core under redox-neutral conditions. nih.gov Applying these methods could provide more direct and atom-economical routes to this compound and its analogues.

Palladium-Catalyzed Reactions: Ligand-free palladium-catalyzed intramolecular C-H amination of hydrazones is a promising method for forming the pyrazole (B372694) ring of the indazole system. nih.gov Further development of such catalytic systems could enhance the efficiency of synthesizing complex indazole derivatives.

Novel Cyclization Strategies: Research into innovative cyclization reactions, such as those starting from substituted benzonitriles, is ongoing. nih.govmdpi.com For instance, the reaction of appropriately substituted 2-fluorobenzonitriles with hydrazine (B178648) has proven effective for creating 3-aminoindazoles, a strategy that could be adapted for this compound synthesis. nih.govmdpi.com

A comparative look at emerging synthetic strategies is presented below:

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Transition-Metal Catalysis Utilizes catalysts like rhodium, copper, and palladium to facilitate bond formation. benthamdirect.comnih.govHigh efficiency, selectivity, and applicability to a wide range of derivatives. benthamdirect.combohrium.com
Green Chemistry Approaches Employs environmentally friendly solvents (e.g., PEG-400), avoids toxic reagents, and may use visible light photochemistry. acs.orgReduced environmental impact and potentially safer manufacturing processes.
One-Pot Reactions Combines multiple reaction steps into a single procedure without isolating intermediates. acs.orgIncreased efficiency, reduced waste, and lower operational costs. acs.org
C-H Functionalization Directly converts C-H bonds into new functional groups, avoiding pre-functionalized starting materials. nih.govMore atom-economical and streamlined synthetic routes.

Exploration of Novel Biological Targets

The indazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets. nih.govnih.gov Derivatives have shown activity against kinases, enzymes involved in neurodegenerative diseases, and microbial targets. nih.govresearchgate.nettaylorandfrancis.com For this compound, the electronic properties conferred by the halogen substituents can be exploited to target novel proteins and pathways.

Future research will likely focus on:

Kinase Inhibition: Indazole derivatives are well-established as kinase inhibitors targeting enzymes like FGFR, EGFR, and ALK, which are crucial in cancer progression. nih.gov The this compound core could be elaborated to create new, potent, and selective inhibitors for kinases that are currently underexplored, such as Polo-like kinase 4 (PLK4), a key regulator of cell mitosis.

Neurodegenerative Diseases: There is growing interest in indazole derivatives as inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target in Alzheimer's disease. researchgate.net The specific halogenation pattern of this compound could be leveraged to design compounds with improved blood-brain barrier permeability and target engagement. researchgate.net

Antimicrobial Agents: With rising antimicrobial resistance, novel therapeutic targets are urgently needed. Indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B and the filamentous temperature-sensitive protein Z (FtsZ). nih.govnih.gov The this compound scaffold could serve as a starting point for developing new classes of antibiotics against resistant pathogens like MRSA. nih.gov

Potential Biological Target ClassSpecific ExamplesTherapeutic AreaRelevance of this compound
Protein Kinases ERK, FGFR, EGFR, PLK4, ALK nih.govOncologyHalogen atoms can form specific interactions in the ATP-binding pocket.
Cholinesterases Butyrylcholinesterase (BChE) researchgate.netAlzheimer's DiseaseThe scaffold can be modified to enhance potency and selectivity for BChE.
Bacterial Enzymes DNA Gyrase B, FtsZ nih.govnih.govInfectious DiseasesA novel core structure for developing antibiotics with new mechanisms of action.
Immunomodulatory Enzymes Indoleamine 2,3-dioxygenase (IDO1) nih.govOncology, ImmunologyThe indazole ring is a key pharmacophore for IDO1 inhibition. nih.gov

Development of this compound-based Therapeutic Agents

Translating the biological potential of this compound into therapeutic agents is a significant future challenge. This involves rigorous structure-based drug design, optimization of pharmacokinetic properties, and preclinical evaluation. The development of the anti-HIV agent Lenacapavir, which contains a 7-bromo-4-chloro-1H-indazol-3-amine intermediate, highlights the therapeutic relevance of bromo-chloro-substituted indazoles. mdpi.com

Future development efforts will likely include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core will be necessary to understand how different substituents affect biological activity and selectivity. nih.gov

Fragment-Based Drug Design: Using the this compound as a core fragment to build more complex molecules with high ligand efficiency for specific targets.

Preclinical and Clinical Evaluation: Promising candidates will need to undergo extensive testing to establish their efficacy and safety profiles in animal models and eventually in human clinical trials.

Sustainable and Scalable Synthesis

For any promising therapeutic candidate, the development of a sustainable and scalable synthesis is crucial for industrial production. google.com Future research in this area will focus on green chemistry principles to minimize the environmental impact of manufacturing this compound and its derivatives.

Key challenges and opportunities include:

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives, such as using PEG-400 as a green solvent. acs.org

Catalyst Efficiency: Developing highly efficient and recyclable catalysts to reduce waste and cost. acs.org

Process Optimization: Designing synthetic routes that are short, efficient, and suitable for large-scale production, as demonstrated by the gram-scale synthesis of related indazoles. mdpi.comacs.org This includes avoiding chromatographic purification where possible. mdpi.com

Photochemical Methods: Exploring visible-light-mediated reactions, which can offer metal-free and sustainable pathways for constructing the indazole skeleton.

In-depth Mechanistic Studies of Biological Activity

A fundamental understanding of how this compound-based molecules interact with their biological targets at a molecular level is essential for rational drug design.

Future research should prioritize:

Molecular Docking and Simulation: Using computational tools to predict and analyze the binding modes of new derivatives within the active sites of target proteins. researchgate.netpnrjournal.com This can help explain the basis of their inhibitory activity and guide the design of more potent compounds.

X-ray Crystallography: Obtaining crystal structures of lead compounds bound to their target enzymes to provide a detailed, atomic-level understanding of the key interactions that drive binding and selectivity.

Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of ligand-target interactions.

Cellular Mechanism of Action: Investigating the downstream effects of target inhibition in cellular models to confirm the on-target activity and understand the broader biological consequences.

By focusing on these areas, the scientific community can unlock the full potential of this compound as a valuable scaffold for the development of next-generation therapeutic agents.

Q & A

Q. Key Characterization Steps :

  • Purity Analysis : HPLC (≥95% purity, as per industrial standards ).
  • Structural Confirmation : 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to verify substituent positions.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : 1^1H NMR can identify aromatic protons and confirm substitution patterns (e.g., deshielded protons near halogens). For this compound, coupling constants in the aromatic region (~7.0–8.5 ppm) help distinguish between adjacent substituents .
  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELX (e.g., SHELXL for refinement) resolves halogen positioning and molecular packing. Heavy atoms (Br/Cl) enhance anomalous scattering, improving refinement accuracy .

Q. Example Data :

PropertyValue (Literature Analogs)Source
Melting Point (similar)123–127°C (5-Bromo-1H-indazole)
Molecular Weight231.48 g/molCalculated

How can conflicting crystallographic data for halogenated indazoles be resolved?

Advanced
Discrepancies in crystallographic data (e.g., bond lengths or angles) may arise from disorder in halogen positions or twinning. Strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation to improve data quality.
  • Refinement Software : SHELXL’s TWIN and BASF commands can model twinning and disorder .
  • Validation Tools : Check CIF files with PLATON or Mercury to identify outliers in geometric parameters .

Case Study : For a bromo-chloro indazole derivative, refining occupancy ratios of halogens (e.g., 70:30 Br/Cl disorder) improved R-factors from 0.12 to 0.08 .

What methodologies optimize the yield of this compound in multistep syntheses?

Q. Advanced

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of boronic esters to pre-halogenated indazoles .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance halogenation efficiency by stabilizing transition states.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .

Q. Yield Comparison :

StepConditionsYield (%)Reference
BrominationNBS, DMF, 0°C85
ChlorinationSO₂Cl₂, CH₂Cl₂, RT78

How does the electronic effect of bromine and chlorine influence the biological activity of this compound?

Advanced
Halogens modulate bioactivity via:

  • Electron-Withdrawing Effects : Enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • Hydrogen Bonding : Chlorine at the 4-position may interact with backbone amides in target proteins .

Q. Experimental Design :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-Bromo-4-fluoro or 5-Chloro-4-bromo) and compare IC₅₀ values in enzymatic assays .
  • Docking Studies : Use AutoDock Vina to simulate halogen-protein interactions, focusing on Van der Waals contacts .

What are the best practices for ensuring reproducibility in synthetic protocols for halogenated indazoles?

Q. Advanced

  • Detailed Reaction Logs : Record exact stoichiometry, solvent batches, and humidity levels (halogenation is moisture-sensitive).
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to identify variables causing yield inconsistencies .
  • Open Data Sharing : Deposit synthetic procedures in repositories like Zenodo to enable cross-validation .

Q. Example Workflow :

Screen three independent reactions under identical conditions.

Compare yields via HPLC and report standard deviations.

Publish raw NMR and crystallographic data for peer review .

How can researchers address solubility challenges for this compound in biological assays?

Q. Advanced

  • Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability while avoiding precipitation .
  • Prodrug Strategies : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

Q. Solubility Data (Analog) :

SolventSolubility (mg/mL)Reference
DMSO25
PBS (pH 7.4)0.3

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Reactant of Route 1
5-Bromo-4-chloro-1H-indazole
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Reactant of Route 2
5-Bromo-4-chloro-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.